molecular formula C17H26ClNO6 B13758123 Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride CAS No. 108479-29-4

Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride

Cat. No.: B13758123
CAS No.: 108479-29-4
M. Wt: 375.8 g/mol
InChI Key: GMHAGTDFPYMPGE-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride is a chemical compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of three methoxy groups attached to the benzene ring and a morpholinopropyl ester group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 3-morpholinopropanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, inks, and photographic developers

Mechanism of Action

The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3,4,5-trimethoxy-, 3-morpholinopropyl ester, hydrochloride is unique due to the presence of the morpholinopropyl ester group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

CAS No.

108479-29-4

Molecular Formula

C17H26ClNO6

Molecular Weight

375.8 g/mol

IUPAC Name

3-morpholin-4-ylpropyl 3,4,5-trimethoxybenzoate;hydrochloride

InChI

InChI=1S/C17H25NO6.ClH/c1-20-14-11-13(12-15(21-2)16(14)22-3)17(19)24-8-4-5-18-6-9-23-10-7-18;/h11-12H,4-10H2,1-3H3;1H

InChI Key

GMHAGTDFPYMPGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCOCC2.Cl

Origin of Product

United States

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